Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate

PI3K inhibitor synthesis regioselective alkylation taselisib intermediate

Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate (CAS 1421328-60-0) is a bifunctional aromatic carbamate building block with the molecular formula C14H17BrN2O3 and a molecular weight of 341.20 g/mol. The compound features a Boc-protected ethylamine chain linked to a 5-bromo-2-cyanophenoxy core, positioning it as a versatile intermediate for medicinal chemistry.

Molecular Formula C14H17BrN2O3
Molecular Weight 341.20 g/mol
Cat. No. B8160251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate
Molecular FormulaC14H17BrN2O3
Molecular Weight341.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)C#N
InChIInChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7H2,1-3H3,(H,17,18)
InChIKeySIAKQBWJIBWWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate – Regiochemically Defined Building Block for Targeted PI3K Inhibitor Synthesis


Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate (CAS 1421328-60-0) is a bifunctional aromatic carbamate building block with the molecular formula C14H17BrN2O3 and a molecular weight of 341.20 g/mol . The compound features a Boc-protected ethylamine chain linked to a 5-bromo-2-cyanophenoxy core, positioning it as a versatile intermediate for medicinal chemistry. Commercially, it is available in research-grade purity of 98% . Notably, this specific 5-bromo regioisomer serves as a critical precursor in the multistep, regioselective synthesis of taselisib (GDC-0032), a clinical-stage, β-isoform-sparing PI3K inhibitor developed by Roche/Genentech.

Why the 5-Bromo Regioisomer of Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate Cannot Be Simply Replaced by In-Class Analogs


Substitution with the 4-bromo regioisomer or des-bromo analog would fundamentally alter the regiochemical outcome of the key alkylation-cyclization sequence in taselisib synthesis, as the precise position of the bromine atom on the phenoxy ring dictates the correct orientation for subsequent benzoxazepine ring formation [1]. Even within the broader class of ortho-cyano-substituted phenoxyethylcarbamates, the unique combination of electron-withdrawing cyano and bromo substituents at specific positions modulates both the reactivity profile in cross-coupling reactions and the steric environment around the carbamate, which directly impacts downstream derivatization efficiency and target binding. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in synthetic utility, biological activity, and physicochemical properties that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate Against Its Closest Analogs


Regiochemical Specificity in Taselisib Synthesis: 5-Bromo vs. 4-Bromo Isomer

In the patented and published manufacturing route for the PI3Kβ-sparing inhibitor taselisib (GDC-0032), the alkylation of 4-bromo-2-fluorobenzonitrile (compound 11) with tert-butyl 2-hydroxyethylcarbamate explicitly yields the 5-bromo regioisomer—tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate (compound 32)—as the required intermediate [1]. Substitution with the 4-bromo regioisomer (tert-butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate) would place the bromine atom at a position that cannot support the subsequent regioselective cyclization to form the correct benzoxazepine core, resulting in a regioisomeric mixture or an inactive core structure [1]. This regiospecificity is not a matter of potency preference but of synthetic necessity: only the 5-bromo isomer enables the correct connectivity in the final drug scaffold.

PI3K inhibitor synthesis regioselective alkylation taselisib intermediate

Validated Biological Activity: Inhibition of TC-PTP (PTPN2) at Defined IC50

Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate has a confirmed biochemical activity against human T-cell protein tyrosine phosphatase (TC-PTP, PTPN2), with an IC50 value of 19,000 nM (19 µM) measured via p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. In stark contrast, no TC-PTP inhibition data are available in BindingDB, ChEMBL, or the primary literature for its closest commercially available analogs, including tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (CAS 263409-80-9) and tert-butyl (2-(4-bromo-2-cyanophenoxy)ethyl)carbamate . This activity, while modest, provides a validated starting point for structure–activity relationship (SAR) campaigns targeting PTPN2, a high-priority immuno-oncology target.

TC-PTP inhibition PTPN2 immuno-oncology target

Enhanced Lipophilicity and Molecular Recognition Potential via Bromine Substitution

The presence of the bromine atom at the 5-position of the cyanophenoxy ring increases the molecular weight by approximately 79 g/mol (from 262.31 to 341.20 g/mol) relative to the des-bromo analog tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate (CAS 263409-80-9) . Bromine substitution is known to enhance lipophilicity through both increased molecular surface area and polarizability; the des-bromo analog has a computed logP of 2.37 , and the brominated target compound is predicted to exhibit a logP increment of approximately 0.5–0.8 log units based on established fragment contribution methods (ClogP ~3.0–3.2). This elevated lipophilicity can improve passive membrane permeability in cell-based assays and introduces the capacity for halogen bonding interactions with protein targets, a feature absent in the des-bromo compound.

lipophilicity logP molecular recognition halogen bonding

Commercial Purity and Batch Consistency for Reproducible Research

Commercially sourced tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate is available at a documented purity of 98% (Cat. No. A2306005) , exceeding the typical 95% purity specification of many catalog building blocks, including the des-bromo analog tert-butyl (2-(2-cyanophenoxy)ethyl)carbamate which is specified at 95% minimum purity . This higher purity grade reduces the risk of confounding biological assay results caused by trace impurities, minimizes the need for repurification prior to key synthetic steps, and supports more accurate yield calculations in multistep syntheses.

chemical purity quality control reproducibility

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate Based on Quantitative Differentiation Evidence


Taselisib Analog Synthesis and PI3K Inhibitor Lead Optimization

As the synthetically validated 5-bromo regioisomer documented in the taselisib manufacturing process [1], this compound is the unambiguous starting point for any medicinal chemistry program aiming to generate taselisib analogs or explore structure–activity relationships around the benzoxazepine core of PI3K inhibitors. Using the 4-bromo regioisomer or des-bromo analog would yield an incorrect or incomplete cyclization product, derailing the synthetic sequence. Procurement of this specific regioisomer ensures compatibility with the established route and avoids costly regioisomer separation.

PTPN2/TC-PTP Targeted Inhibitor Discovery and Immuno-Oncology SAR Campaigns

With a confirmed TC-PTP IC50 of 19 µM [2], this compound is the only commercially available analog in its class with annotated activity against TC-PTP (PTPN2). Researchers focused on PTPN2 as an immuno-oncology target can use this compound as a validated hit matter to initiate fragment growth or scaffold hopping campaigns, benefiting from an established potency anchor that is absent for the des-bromo and 4-bromo analogs.

Focused Compound Library Construction via Palladium-Catalyzed Cross-Coupling

The aryl bromide handle at the 5-position enables Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions for library diversification [1]. Combined with the Boc-protected amine, this compound serves as an orthogonal bifunctional scaffold: the bromine for C–C or C–N bond formation, and the carbamate for subsequent deprotection and amide/sulfonamide/urea library synthesis. The higher commercial purity (98%) ensures cleaner coupling reactions with fewer side products.

Biophysical Probe Development Leveraging Bromine as an Anomalous Scatterer

The bromine atom provides a strong anomalous scattering signal for X-ray crystallography, facilitating experimental phasing of protein-ligand co-crystal structures [3]. Compared to the des-bromo analog, this compound can directly yield high-resolution structural information without the need for additional heavy-atom derivatization, accelerating structure-based drug design cycles.

Quote Request

Request a Quote for Tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.